Diiodotriphenylphosphorane

Catalog No.
S1894181
CAS No.
6396-07-2
M.F
C18H15I2P
M. Wt
516.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diiodotriphenylphosphorane

CAS Number

6396-07-2

Product Name

Diiodotriphenylphosphorane

IUPAC Name

diiodo(triphenyl)-λ5-phosphane

Molecular Formula

C18H15I2P

Molecular Weight

516.1 g/mol

InChI

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

NSWZEXJQHIXCFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I

Diiodotriphenylphosphorane, also known as triphenylphosphine diiodide, is a chemical compound with the formula C18H15I2P\text{C}_{18}\text{H}_{15}\text{I}_2\text{P}. It is characterized by the presence of three phenyl groups attached to a phosphorus atom, which is further bonded to two iodine atoms. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in halogenation reactions and transformations involving alcohols and other functional groups .

The reactivity of DTDP arises from the weakness of the P-I bond relative to other P-X bonds (where X is another halogen). This weakness allows for the facile transfer of the iodine atom to nucleophilic (electron-donating) reaction partners.

DTDP is considered a hazardous material due to the following properties:

  • Toxicity: Limited data exists, but it is recommended to handle with care and avoid inhalation, ingestion, and skin contact [].
  • Light Sensitivity: DTDP decomposes upon exposure to light, potentially releasing toxic iodine fumes [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DTDP.
  • Store the compound in a cool, dark place in a tightly sealed container.
  • Dispose of waste according to local regulations.
, primarily serving as a halogenating agent. Key reactions include:

  • Conversion of Alcohols to Iodides: Diiodotriphenylphosphorane effectively converts alcohols and phenols into their corresponding iodides. This reaction is often facilitated by the presence of bases such as triethylamine .
  • Synthesis of Olefins: It can transform vicinal diols into olefins through dehydration processes .
  • Formation of Halohydrins: The compound is also used in the synthesis of halohydrins from alkenes .
  • Iodination of Alcohols: Under microwave irradiation, it can iodinate alcohols efficiently, yielding alkyl iodides .

Diiodotriphenylphosphorane is typically synthesized through the reaction of triphenylphosphine with iodine. The general procedure involves:

  • Preparation: Triphenylphosphine is reacted with iodine in an appropriate solvent, such as diethyl ether.
  • Formation of Diiodotriphenylphosphorane: The reaction proceeds to form diiodotriphenylphosphorane in situ, which can be used immediately for subsequent reactions .

This method allows for the efficient generation of the compound without the need for isolating intermediates.

Diiodotriphenylphosphorane is widely used in various applications within organic chemistry:

  • Synthetic Organic Chemistry: It serves as a reagent for synthesizing iodinated compounds.
  • Pharmaceutical Chemistry: Its ability to convert functional groups makes it valuable in drug development and modification.
  • Material Science: It can be used in the preparation of phosphonium salts and other phosphorus-containing materials .

Interaction studies involving diiodotriphenylphosphorane primarily focus on its reactivity with different functional groups. For example, its interaction with alcohols leads to the formation of alkyl iodides, while its reactivity with alkenes can yield halohydrins. These studies are crucial for understanding its role in synthetic pathways and optimizing reaction conditions.

Diiodotriphenylphosphorane shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBase for synthesizing diiodotriphenylphosphorane
TributyldiiodophosphoraneTertiary phosphineMore sterically hindered; used for different iodination reactions
DibromotriphenylphosphoraneSimilar halogenated phosphineUtilized for bromination reactions
Triphenylphosphine oxideOxidized formExhibits different reactivity compared to diiodotriphenylphosphorane

Diiodotriphenylphosphorane stands out due to its specific use in iodination reactions and its ability to facilitate diverse transformations involving iodine.

XLogP3

6.3

Other CAS

6396-07-2

Wikipedia

Phosphorane, diiodotriphenyl-

Dates

Modify: 2023-08-16

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